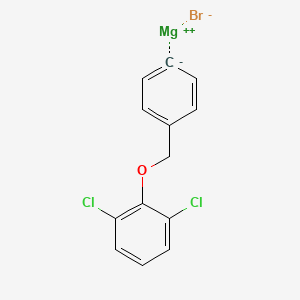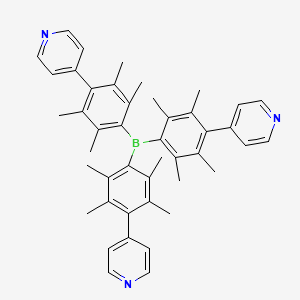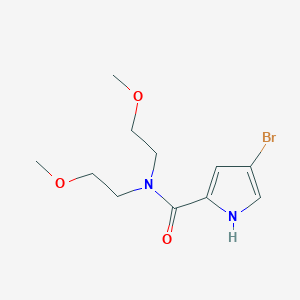![molecular formula C12H14BrNO B14893403 6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-1-oxa-6-azaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a bromophenyl derivative with an appropriate azaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated products .
科学的研究の応用
6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism by which 6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity for these targets. Additionally, the presence of the bromophenyl group can enhance the compound’s ability to penetrate biological membranes .
類似化合物との比較
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a similar azaspiro structure but lacking the bromophenyl group.
Spirocyclopropylbarbiturates: Compounds with a spirocyclic structure and barbiturate moiety, used in medicinal chemistry for their pharmacological properties.
Uniqueness
6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane is unique due to the combination of its spirocyclic structure and the presence of the bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
6-(4-bromophenyl)-1-oxa-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C12H14BrNO/c13-10-1-3-11(4-2-10)14-7-5-12(6-8-14)9-15-12/h1-4H,5-9H2 |
InChIキー |
ZACWCTOVTDQKLP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CO2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



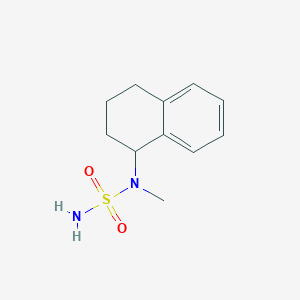
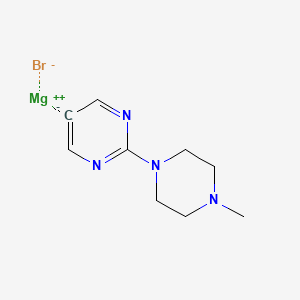
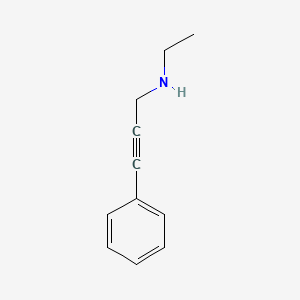


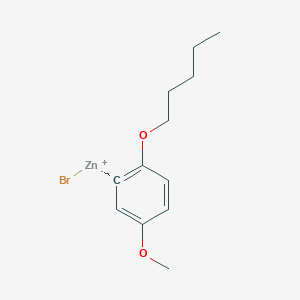

![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
